Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-

Description

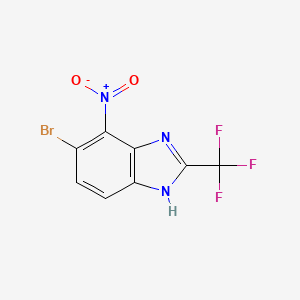

Benzimidazole derivatives are heterocyclic compounds with a fused benzene and imidazole ring system. The compound 5-bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole (C₈H₃BrF₃N₃O₂, molecular weight: 310.028 g/mol) features three distinct substituents:

- Bromo at position 5 (electron-withdrawing, steric bulk).

- Nitro at position 4 (strong electron-withdrawing and meta-directing).

- Trifluoromethyl at position 2 (electron-withdrawing via -I effect, hydrophobic).

These substituents confer unique electronic and steric properties, making the compound relevant in medicinal chemistry (e.g., enzyme inhibition) and agrochemical research (e.g., herbicidal activity) .

Properties

IUPAC Name |

5-bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYACJUPYYEJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163535 | |

| Record name | Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14689-58-8 | |

| Record name | Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For the specific synthesis of 5-bromo-4-nitro-2-(trifluoromethyl)benzimidazole, a multi-step process is often employed:

Bromination: Bromine is introduced via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

Amino derivatives: Formed by the reduction of the nitro group.

Oxides: Formed by the oxidation of the compound.

Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

Pharmaceutical Applications

Benzimidazole derivatives are widely recognized for their diverse biological activities. The specific compound, 5-bromo-4-nitro-2-(trifluoromethyl)-, has been studied for several potential therapeutic applications:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, improving membrane permeability and bioactivity against various pathogens.

- Anticancer Properties : Several studies have highlighted the potential of this compound in cancer therapy. Its structural similarity to known anticancer agents suggests that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Drug Design and Development : The unique substituents on the benzimidazole scaffold allow for modifications that can enhance drug potency and selectivity. This compound serves as a scaffold for the design of new drugs targeting various biological pathways.

Case Studies in Pharmaceutical Research

Agrochemical Applications

The agricultural sector also benefits from the applications of Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-:

- Pesticide Development : This compound has been explored for its potential use in developing pesticides due to its ability to disrupt the physiological processes of pests. Its efficacy against specific insects makes it suitable for incorporation into agricultural practices.

- Plant Growth Regulators : Research indicates that certain benzimidazole derivatives can act as growth regulators, promoting healthier plant growth and enhancing resistance to diseases.

Notable Applications in Agrochemicals

| Application | Description |

|---|---|

| Insecticides | Effective against a range of agricultural pests |

| Fungicides | Potential use in controlling fungal infections in crops |

Material Science Applications

Beyond pharmaceuticals and agriculture, Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- finds applications in material sciences:

- Coatings and Polymers : The compound's chemical stability and reactivity can be harnessed in formulating protective coatings that resist degradation from environmental factors.

- Textile Treatments : Its insect-repelling properties make it an attractive candidate for treating textiles to prevent pest infestations.

Mechanism of Action

The mechanism of action of benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Medicinal Chemistry: The target compound’s nitro and trifluoromethyl groups warrant evaluation against kinases or antimicrobial targets, leveraging known benzimidazole scaffolds .

- Agrochemical Potential: Structural parallels to 4,5-dichloro-2-CF₃ suggest herbicidal activity, but bromo’s bulk may require formulation adjustments to mitigate soil mobility .

- Safety Data: No carcinogenicity/reproductive toxicity studies exist for the target compound, though nitrofuran analogs () highlight the need for caution with nitro groups in vivo.

Biological Activity

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with the following substituents:

- Bromine (Br) at the 5-position

- Nitro group (NO2) at the 4-position

- Trifluoromethyl group (CF3) at the 2-position

Its molecular formula is with a molecular weight of approximately 310.03 g/mol. The unique combination of these functional groups enhances its reactivity and biological activity, making it suitable for various applications in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for selected compounds indicate their effectiveness:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound 1 | 50 | S. typhi |

| Compound 2 | 62.5 | S. typhi |

| Compound 3 | 12.5 | S. typhi |

| Compound 4 | 250 | C. albicans |

These results suggest that benzimidazole derivatives could serve as potential candidates for developing new antimicrobial agents .

Antitumor Activity

Benzimidazole derivatives, including 5-bromo-4-nitro-2-(trifluoromethyl)-, have been evaluated for their antitumor properties. A study assessed the cytotoxic effects of various benzimidazole compounds on human lung cancer cell lines using MTS assays:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 5 | 6.26 | HCC827 |

| Compound 6 | 6.48 | NCI-H358 |

| Compound 8 | - | A549 |

The compounds exhibited higher activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating their potential as effective antitumor agents .

Anti-inflammatory Effects

Benzimidazole derivatives also show anti-inflammatory activity by interacting with specific receptors such as transient receptor potential vanilloid-1 and cannabinoid receptors. Research indicates that modifications at various positions on the benzimidazole ring can enhance inhibition of cyclooxygenase enzymes, which are critical in inflammation pathways:

| Substituent Position | Activity Type | IC50 Value (µM) |

|---|---|---|

| R1: NH2 | COX-1 Inhibition | 0.72 |

| R5: -CH3 | Dual Inhibition | - |

These findings highlight the role of structural modifications in enhancing therapeutic efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on various benzimidazole derivatives demonstrated that those with nitro and trifluoromethyl groups exhibited enhanced antibacterial activity against E. coli and S. aureus, suggesting a correlation between substituent types and biological efficacy .

- Antitumor Mechanisms : Research involving cell culture assays revealed that certain benzimidazole compounds significantly inhibited cell proliferation in lung cancer cell lines, with specific structural features contributing to their potency .

- Inflammation Modulation : Compounds were tested for their ability to inhibit pro-inflammatory cytokine production, showing promise in reducing inflammation through targeted receptor interactions .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE): Use nitrile gloves, Tyvek® suits, and N95 masks to prevent dermal/ocular exposure and inhalation .

- Ventilation: Employ local exhaust hoods during synthesis to mitigate vapor exposure.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid ignition sources due to potential NOx/F2 emissions .

- Medical Monitoring: Regular liver function tests for researchers, as benzimidazole derivatives may exhibit hepatotoxicity .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the nitro group’s electron-withdrawing effects enhancing membrane disruption .

- Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.

- Enzyme Inhibition: Test against Helicobacter pylori urease or Hepatitis B virus polymerase, leveraging benzimidazole’s heterocyclic affinity for active sites .

How does the trifluoromethyl group influence regioselectivity in further functionalization reactions?

Advanced Research Question

The -CF3 group is strongly electron-withdrawing, directing electrophilic substitutions to the C4/C6 positions of the benzimidazole core. For example, visible-light-induced trifluoromethylation in flow reactors favors C4 adducts (50% yield) over C6 due to steric hindrance and electronic effects . Computational studies (e.g., NBO analysis) can predict regioselectivity by evaluating charge distribution and transition-state stability.

What structural modifications enhance the compound’s antimicrobial potency against multidrug-resistant strains?

Advanced Research Question

- Nitro Group Reduction: Converting -NO2 to -NH2 improves solubility and target affinity, as seen in analogues with MICs of 1–2 µg/mL against MRSA .

- Halogen Substitution: Introducing -Br at C5 increases lipophilicity, enhancing membrane penetration. Pairing with -CF3 at C2 synergistically disrupts bacterial biofilms .

- Hybrid Derivatives: Conjugation with pyrimidine or thiophene moieties via Suzuki coupling broadens activity spectra .

How can molecular docking and MD simulations predict binding interactions with biological targets?

Advanced Research Question

- Docking (AutoDock Vina): Model interactions with H. pylori urease (PDB: 1E9Z), focusing on hydrogen bonds between the nitro group and active-site His residues .

- MD Simulations (GROMACS): Simulate 100-ns trajectories to assess stability of the benzimidazole-DNA gyrase complex, monitoring RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Mapping: Identify critical features (e.g., hydrophobic -CF3, hydrogen-bond acceptor -NO2) using Schrödinger’s Phase .

What strategies address low yields in large-scale synthesis of this compound?

Advanced Research Question

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., over-nitration) and achieving >80% purity .

- Microwave Assistance: Accelerate cyclization (30 mins at 150°C vs. 12 hrs conventional) with controlled power settings to prevent decomposition .

- Catalyst Optimization: Use zeolite-supported Au nanoparticles to enhance nitro-group reduction selectivity .

How does molecular hybridization with pyrimidine or benzothiazole scaffolds improve antitumor activity?

Advanced Research Question

Hybrids like 2-(trifluoromethyl)-benzimidazole-pyrimidine derivatives exhibit dual inhibition of topoisomerase II and tubulin polymerization. For example, IC50 values of 0.8 µM against MCF-7 cells correlate with enhanced π-π stacking and hydrophobic interactions in docking models .

What analytical methods assess environmental persistence and degradation pathways of this compound?

Advanced Research Question

- HPLC-MS/MS: Quantify degradation products in soil/water matrices, identifying nitro-reduction to amine derivatives as a primary pathway .

- QSAR Models: Predict biodegradability using EPI Suite, noting the -CF3 group’s resistance to hydrolysis (t½ >180 days) .

- Photocatalysis: TiO2/UV treatment degrades 90% of the compound within 2 hrs via hydroxyl radical attack on the benzimidazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.